5-(1-Hydroxyethyl)-4-methylthiazole
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to "5-(1-Hydroxyethyl)-4-methylthiazole," often involves nucleophilic substitution reactions, ring closure methods, or transformations from pre-existing thiazole compounds. For example, the synthesis of 5-hydroxymethylthiazole, a closely related compound, can be achieved through esterification, reduction dechlorination, and hydrolysis steps starting from 2-chloro-5-chloromethylthiazole (Sun Han-zhou, 2009).
Scientific Research Applications
Synthesis of pharmaceuticals : A study by Antonov et al. (1999) discusses the use of 5-(2-Chloroethyl)-4-methylthiazole, synthesized from 5-(2-hydroxyethyl)-4-methylthiazole, in the synthesis of heminevrin, a drug used as a hypnotic, tranquilizer, and anticonvulsant.
Corrosion inhibition : Lagrenée et al. (2002) investigated the use of 4-MTHT, a derivative of 5-(1-Hydroxyethyl)-4-methylthiazole, for corrosion inhibition of mild steel in acidic media, showing high inhibition efficiencies (Lagrenée et al., 2002).
Inhibition of enzymes : Kerdesky et al. (1991) identified 4-Hydroxythiazoles, structurally related to 5-(1-Hydroxyethyl)-4-methylthiazole, as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses (Kerdesky et al., 1991).
Antiviral properties : A study by Cutrì et al. (2002) on isothiazole derivatives, which include 5-(1-Hydroxyethyl)-4-methylthiazole, showed broad antiviral activity, particularly against human rhinoviruses (Cutrì et al., 2002).
Thiamine metabolism : Amos and Neal (1970) identified 5-(2-hydroxyethyl)-4-methylthiazole as an important metabolite of thiamine in rats (Amos & Neal, 1970).
Medical application in spinal cord injury treatment : Davis (1954) discusses the use of 5-(2-chloroethyl)-4-methylthiazole, a related compound, for the prevention and/or treatment of spinal cord injury (Davis, 1954).
Fluorescence sensing : Wang et al. (2017) synthesized a compound using 5-(1-Hydroxyethyl)-4-methylthiazole as a base for a fluorescent probe to detect biothiols in living cells (Wang et al., 2017).
Safety And Hazards
This would involve examining any potential risks associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This could involve potential applications for the compound, areas where further research is needed, or new synthesis methods that could be developed.
properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(5(2)8)9-3-7-4/h3,5,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLZSLYZLRJWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963413 | |
Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxyethyl)-4-methylthiazole | |
CAS RN |
45657-12-3 | |
Record name | 5-(1-Hydroxyethyl)-4-methylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045657123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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